molecular formula C6H11BrO B3285212 1-Bromo-3-methylpentan-2-one CAS No. 79932-23-3

1-Bromo-3-methylpentan-2-one

Cat. No.: B3285212
CAS No.: 79932-23-3
M. Wt: 179.05 g/mol
InChI Key: PNYNRQLIDYPZBP-UHFFFAOYSA-N
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Description

1-Bromo-3-methylpentan-2-one is an organic compound with the molecular formula C6H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of a pentanone chain. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .

Preparation Methods

1-Bromo-3-methylpentan-2-one can be synthesized through several methods:

    Halogenation of Ketones: One common method involves the bromination of 3-methylpentan-2-one using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

    Industrial Production: Industrially, this compound can be produced by the bromination of 3-methylpentan-2-one in large-scale reactors, often using bromine or hydrobromic acid (HBr) as the brominating agents.

Chemical Reactions Analysis

1-Bromo-3-methylpentan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted products.

    Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the reducing agent used.

    Grignard Reaction: this compound can react with Grignard reagents (RMgX) to form tertiary alcohols.

Scientific Research Applications

1-Bromo-3-methylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylpentan-2-one depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, involving the transfer of hydride ions. The compound’s reactivity is influenced by the presence of the bromine atom and the carbonyl group, which dictate its interactions with other molecules .

Comparison with Similar Compounds

1-Bromo-3-methylpentan-2-one can be compared with other brominated ketones, such as:

    1-Bromo-2-methylpentan-2-one: Similar in structure but with the bromine atom attached to a different carbon. This difference in structure can lead to variations in reactivity and applications.

    3-Bromo-3-methylpentane: A brominated alkane with a similar carbon chain but lacking the carbonyl group.

This compound’s unique structure, characterized by the presence of both a bromine atom and a carbonyl group, makes it a versatile compound in organic synthesis and pharmaceutical research. Its reactivity and applications distinguish it from other similar compounds, highlighting its importance in various scientific fields.

Properties

IUPAC Name

1-bromo-3-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYNRQLIDYPZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309360
Record name 1-Bromo-3-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79932-23-3
Record name 1-Bromo-3-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79932-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-methyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methylpentan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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